

Application Note: Quantitative Analysis of 5-Chloropyrazine-2-carboxylic Acid Hydrazide

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Compound of Interest

Compound Name:	5-Chloropyrazine-2-carboxylic acid hydrazide
CAS No.:	848952-83-0
Cat. No.:	B1453471

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Abstract

This technical guide details the analytical protocols for the quantification of **5-Chloropyrazine-2-carboxylic acid hydrazide** (5-CPCH), a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of pyrazine-based antitubercular and antineoplastic agents. We present two distinct methodologies: a robust RP-HPLC-UV protocol for assay and purity analysis, and a high-sensitivity LC-MS/MS method for trace-level quantification (<10 ppm) utilizing in-situ derivatization to ensure stability and ionization efficiency.

Introduction & Compound Properties[1][2][3][4][5][6][7][8]

5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 848952-83-0) is a reactive intermediate. Its hydrazide moiety (-CONHNH₂) presents specific analytical challenges:

- Nucleophilicity: Prone to condensation with aldehydes/ketones in solvents.

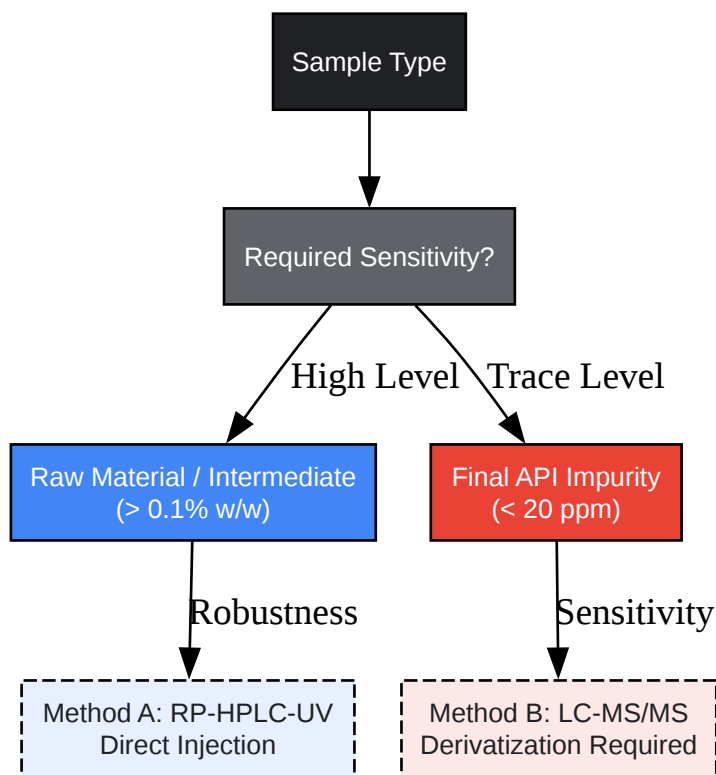
- Polarity: High polarity leads to poor retention on standard C18 columns without ion-pairing or high-aqueous conditions.
- Genotoxicity Potential: Hydrazides are structural alerts for mutagenicity (Class 3 PGI), requiring highly sensitive quantification methods in final drug substances (typically limits < 20 ppm).

Physicochemical Profile

Property	Data
Molecular Formula	C ₅ H ₅ ClN ₄ O
Molecular Weight	172.57 g/mol
Monoisotopic Mass	172.015
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated)	~3.1 (Pyrazine N), ~11.5 (Hydrazide NH)
UV Max	~270 nm

Analytical Strategy & Decision Tree

The choice of method depends strictly on the analytical threshold required (Assay vs. Trace Impurity).



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Figure 1: Analytical decision matrix for 5-CPCH quantification.

Method A: RP-HPLC-UV (Assay & Purity)

Purpose: Routine quality control, reaction monitoring, and purity assessment. Principle: Reversed-phase chromatography using an ion-suppression buffer to maintain the hydrazide in a neutral form for adequate retention.

Chromatographic Conditions

Parameter	Setting
Column	Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μm) or equivalent
Mobile Phase A	10 mM Ammonium Phosphate Buffer, pH 3.0 (Adjusted with H ₃ PO ₄)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV @ 270 nm
Injection Vol	10 μL
Run Time	15 minutes

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
8.0	60	40
10.0	60	40
10.1	95	5
15.0	95	5

Protocol Execution

- Buffer Prep: Dissolve 1.15 g of Ammonium Phosphate Monobasic in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22 μm nylon filter.
- Standard Prep: Dissolve 25 mg of 5-CPCH reference standard in 25 mL of Methanol (Stock A: 1000 μg/mL). Dilute to 50 μg/mL with Mobile Phase A:B (90:10).
- System Suitability:

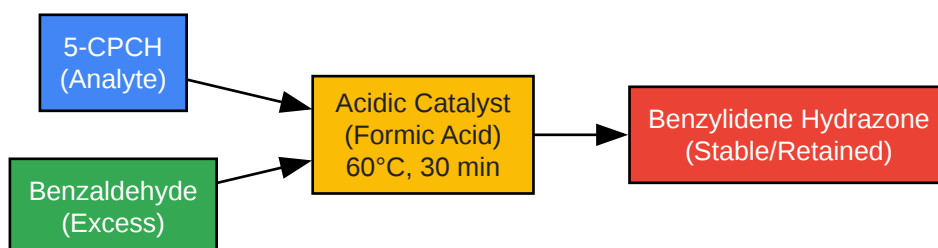
- Tailing Factor: < 1.5
- Theoretical Plates: > 5000
- % RSD (n=6): < 2.0%

Method B: Trace LC-MS/MS (Genotoxic Impurity)

Purpose: Quantifying 5-CPCH at ppm levels in drug substances. Critical Step: Derivatization. Hydrazides are unstable and difficult to retain in trace analysis. We utilize benzaldehyde derivatization to form the stable hydrazone, enhancing lipophilicity and MS ionization.

Derivatization Reaction

The 5-CPCH reacts with excess benzaldehyde to form 5-chloropyrazine-2-carboxylic acid benzylidene hydrazone.



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Figure 2: In-situ derivatization workflow to stabilize the hydrazone for LC-MS/MS.

Sample Preparation Protocol

- Stock Solution: Prepare 1.0 mg/mL 5-CPCH in DMSO.
- Derivatization Reagent: 5% Benzaldehyde in Acetonitrile containing 0.1% Formic Acid.
- Procedure:
 - Weigh 50 mg of API sample into a centrifuge tube.
 - Add 1.0 mL of Derivatization Reagent.

- Vortex and incubate at 60°C for 30 minutes.
- Dilute with 4.0 mL of Water/Acetonitrile (50:50).
- Centrifuge at 10,000 rpm for 5 min. Inject supernatant.

LC-MS/MS Conditions

Parameter	Setting
Instrument	Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS)
Ion Source	ESI Positive Mode
Column	Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
MRM Transition	261.1 → 173.0 (Quantifier), 261.1 → 105.0 (Qualifier)

Note: The precursor ion 261.1 corresponds to the derivatized hydrazone [M+H]⁺.

MS/MS Parameters[10]

- Curtain Gas: 35 psi
- IonSpray Voltage: 5500 V
- Temperature: 500°C
- Declustering Potential (DP): 80 V
- Collision Energy (CE): 25 eV (Optimized for 261->173 transition)

Method Validation Guidelines (ICH Q2)

To ensure "Trustworthiness" and "Scientific Integrity," the following validation parameters must be met:

- Specificity: Inject blank API and blank derivatization reagent. Ensure no interference at the retention time of the derivatized 5-CPCH (approx 4.5 min).
- Linearity: Range from 0.5 ppm to 50 ppm relative to API concentration. Correlation coefficient (R^2) must be ≥ 0.99 .
- Accuracy (Recovery): Spike API samples at LOQ, 100%, and 150% levels. Acceptance criteria: 80-120% recovery.
- LOQ Determination: Determine the concentration where S/N ratio ≥ 10 . Target LOQ should be ≤ 1.0 ppm.

References

- International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). [\[Link\]](#)
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- Alsante, K. M., et al. "A pharmaceutical industry perspective on the control of genotoxic impurities." *Chemical Research in Toxicology*, 24(6) (2011): 998-1000. [\[Link\]](#)

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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